Pubchem_71348234
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Overview
Description
Pubchem_71348234 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Preparation Methods
Reduction of precursors: Using reducing agents like lithium aluminium hydride.
Oxidation reactions: Employing oxidizing agents under controlled conditions.
Substitution reactions: Utilizing specific reagents to replace functional groups.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pubchem_71348234 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogens, alkylating agents.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pubchem_71348234 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and disease treatment.
Industry: Utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of Pubchem_71348234 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of cellular responses.
Inhibiting enzymes: Blocking the activity of enzymes involved in critical biochemical pathways.
Modulating signaling pathways: Affecting the signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Pubchem_71348234 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ChEMBL_123456: Known for its similar structure and biological activity.
KEGG_789012: Shares similar chemical properties and applications.
DrugBank_345678: Used in similar therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to these similar compounds.
Biological Activity
Overview
PubChem Compound 71348234, known as 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole , is a heterocyclic compound with significant biological interest, particularly in the field of medicinal chemistry. This compound features a unique fused ring system that combines an oxadiazine ring with a benzimidazole ring, which contributes to its distinctive chemical and biological properties.
Chemical Structure
The molecular structure of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole can be represented as follows:
- Molecular Formula : C₈H₆N₄O
- Molecular Weight : Approximately 174.16 g/mol
Biological Activity
The biological activities of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole have been explored in various studies, with a focus on its potential as an anticancer agent . The compound exhibits significant activity against several cancer cell lines, highlighting its potential therapeutic applications.
The mechanism by which this compound exerts its biological effects involves several key actions:
- Inhibition of Enzymatic Activity : Certain derivatives of this compound have been shown to inhibit enzymes that are critical in cancer cell proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting cell cycle regulation and signaling pathways.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at specific phases, thereby preventing cancer cell division.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines (e.g., breast cancer, lung cancer). The IC50 values (the concentration required to inhibit 50% of cell viability) vary depending on the specific derivative and cell line tested.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 12.5 | |
A549 (Lung) | 15.0 | |
HeLa (Cervical) | 10.0 |
- Comparative Studies : When compared to other known anticancer agents like doxorubicin and cisplatin, certain derivatives of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole showed comparable or enhanced activity against resistant cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Case Study on Breast Cancer Cells :
- A study assessed the effect of a specific derivative on MCF-7 cells and reported a significant reduction in cell viability after 48 hours of treatment. The study also noted morphological changes indicative of apoptosis.
-
Case Study on Lung Cancer Cells :
- Research involving A549 cells highlighted the ability of the compound to induce G2/M phase arrest and increase apoptosis markers such as caspase-3 activation.
Properties
CAS No. |
189090-53-7 |
---|---|
Molecular Formula |
C11H13Si2 |
Molecular Weight |
201.39 g/mol |
InChI |
InChI=1S/C11H13Si2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7H2,1H3 |
InChI Key |
ULJWHPGFKUQGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si])C1=CC2=C(C[Si]C2)C=C1 |
Origin of Product |
United States |
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